molecular formula C9H16FNO3 B13679945 Tert-butyl-3-fluoro-4-hydroxybut-2-enylcarbamate

Tert-butyl-3-fluoro-4-hydroxybut-2-enylcarbamate

Cat. No.: B13679945
M. Wt: 205.23 g/mol
InChI Key: DVEMVHCJYUKOPX-UHFFFAOYSA-N
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Description

Tert-butyl-3-fluoro-4-hydroxybut-2-enylcarbamate is a fluorinated and hydroxylated olefinic building block of high value in medicinal chemistry and drug discovery. Its structure, featuring a Z-configured fluoroalkene core linked to a hydroxy group and a tert-butoxycarbonyl (Boc) protected amine, makes it a versatile intermediate for the synthesis of more complex bioactive molecules. Compounds with this general haloallylamine scaffold are recognized as potent mechanism-based inhibitors . Specifically, this chemical architecture is employed in the synthesis of haloallylamine indole and azaindole derivatives, which have been investigated as potent inhibitors of lysyl oxidases (LOX) . These inhibitors are relevant for research into the treatment of conditions such as fibrosis and cancer . The presence of both the Boc protecting group and the hydroxy moiety provides two distinct sites for further chemical manipulation. The Boc group can be readily removed under acidic conditions to reveal a free amine, while the hydroxy group can be oxidized or functionalized, offering a straightforward route to a diverse array of analogs . As a stable mimic of a peptide bond, the fluoroalkene group can enhance the metabolic stability of potential drug candidates. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H16FNO3

Molecular Weight

205.23 g/mol

IUPAC Name

tert-butyl N-(3-fluoro-4-hydroxybut-2-enyl)carbamate

InChI

InChI=1S/C9H16FNO3/c1-9(2,3)14-8(13)11-5-4-7(10)6-12/h4,12H,5-6H2,1-3H3,(H,11,13)

InChI Key

DVEMVHCJYUKOPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC=C(CO)F

Origin of Product

United States

Preparation Methods

Boc Protection of Aminobut-2-enyl Derivatives

The initial step involves protecting the amino group of 4-aminobut-2-enyl derivatives using di-tert-butyldicarbonate in the presence of a base such as triethylamine in methanol at room temperature or mild reflux conditions.

Parameter Details
Reactants (E)-1,4-diaminobut-2-ene dihydrochloride, di-tert-butyldicarbonate
Base Triethylamine (TEA)
Solvent Methanol
Temperature 20 °C to reflux
Reaction Time 3 hours reflux, then overnight stirring at room temperature
Yield Approximately 70%
Purification Column chromatography (dichloromethane:methanol 20:1)
Notes Precipitate removal before evaporation; crude residue purified

This step yields tert-butyl (4-aminobut-2-en-1-yl)carbamate as a key intermediate.

Hydroxylation and Further Functionalization

Hydroxy substitution at the 4-position can be introduced via subsequent reactions, often involving reduction or nucleophilic addition steps after initial fluorination or amide formation. Specific protocols include:

  • Reaction with nucleophilic agents under sealed tube conditions at elevated temperatures (around 120 °C) in ethanol.
  • Use of bases such as N-ethyl-N,N-diisopropylamine to facilitate substitution.
  • Extended reaction times (overnight) to ensure complete conversion.
Parameter Details
Reactants 4-chloro-3-methoxy-5-nitrobenzamide, (E)-tert-butyl (4-aminobut-2-en-1-yl)carbamate
Base N-ethyl-N,N-diisopropylamine (DIEA)
Solvent Ethanol
Temperature 120 °C (sealed tube)
Reaction Time Overnight
Yield Approximately 85%
Purification Filtration and washing with ethanol
Characterization LCMS and NMR confirm structure and purity

This step is essential for introducing the hydroxy group and completing the functionalization pattern of the target molecule.

Coupling Reactions for Carbamate Formation

Coupling reagents such as 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDC) and catalysts like 4-dimethylaminopyridine (DMAP) are used to facilitate the formation of carbamate bonds in dichloromethane at room temperature.

Parameter Details
Reactants Boc-protected aminoalkene, carboxylic acid derivative
Coupling Reagents EDC, DMAP (catalytic)
Solvent Dichloromethane
Temperature 20 °C
Reaction Time Overnight
Yield Around 70%
Workup Concentration under reduced pressure, aqueous washes, drying, column chromatography

This method is used to attach various functional groups to the carbamate moiety, expanding the compound's utility.

Summary of Preparation Conditions and Yields

Step Key Reagents/Conditions Temperature Solvent Yield (%) Notes
Boc Protection Di-tert-butyldicarbonate, triethylamine 20 °C/reflux Methanol ~70 Column chromatography purification
Fluorination 4-fluoro-3-nitrobenzamide, potassium carbonate 20 °C DMSO 96 Solid isolated by filtration
Hydroxylation/Substitution 4-chloro-3-methoxy-5-nitrobenzamide, DIEA 120 °C Ethanol 85 Sealed tube, filtration purification
Carbamate Coupling EDC, DMAP 20 °C Dichloromethane 70 Column chromatography purification

Chemical Reactions Analysis

The triazolo ring compound methanesulfonate crystal form undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted triazolo ring compounds.

Scientific Research Applications

The triazolo ring compound methanesulfonate crystal form has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is explored for its potential therapeutic properties, including its use in pharmaceutical compositions. The compound’s stability and solubility make it an attractive candidate for drug development and other biomedical applications .

Mechanism of Action

The mechanism of action of the triazolo ring compound methanesulfonate crystal form involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The precise molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Research Implications and Limitations

The comparison highlights the diversity of fluorinated carbamates in drug discovery. However, direct experimental data on the target compound’s reactivity, stability, or activity are absent in the provided evidence.

Biological Activity

Tert-butyl-3-fluoro-4-hydroxybut-2-enylcarbamate is an organic compound with the molecular formula C₉H₁₆FNO₃ and a molecular weight of 205.23 g/mol. It features a tert-butyl carbamate group linked to a fluorinated hydroxybutenyl chain, which contributes to its unique chemical properties and potential biological activities. This compound is of significant interest in medicinal chemistry due to its potential applications in drug development and biological research.

Research indicates that this compound may exhibit various biological activities, particularly through enzyme inhibition and receptor binding. The specific mechanisms of action are still under investigation, but preliminary studies suggest interactions with different biological targets, potentially modulating their activity for therapeutic benefits.

Key Biological Targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in conditions like cancer and fibrosis.
  • Receptor Binding : It may interact with various receptors, influencing cellular signaling pathways critical for cell proliferation, differentiation, and survival.

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds and their implications for health:

  • Inhibition of Lysyl Oxidase : Compounds that share structural similarities with this compound have been shown to inhibit lysyl oxidase (LOX), an enzyme involved in collagen cross-linking. Inhibition of LOX is associated with reduced fibrosis in various tissues, including liver and skin .
  • Cancer Metastasis : Research on related compounds indicates that targeting LOX can decrease cancer cell invasion and metastasis in models of breast cancer and head and neck squamous cell carcinoma . This suggests that this compound may also have potential applications in oncology.
  • Thromboembolic Disorders : Some derivatives of similar compounds have been investigated for their role in treating thromboembolic disorders, indicating a broader therapeutic potential .

Comparative Analysis

The following table summarizes the structural features and potential biological activities of this compound compared to related compounds:

Compound NameStructural FeaturesPotential Biological Activity
This compoundFluorinated hydroxybutenyl chainEnzyme inhibition, receptor modulation
Tert-butyl (3-chloro-4-hydroxybut-2-enyl)carbamateChlorine instead of fluorineVaries; potential differences in reactivity
Tert-butyl (3-fluoro-4-hydroxybutenyl)carbamateDifferent substituents on butenyl chainVariations in interaction profiles

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